2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C10H13NO. It belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by a benzene ring fused with an oxazine ring, where the oxazine ring contains nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
This compound interacts with human DNA topoisomerase I, inhibiting its activity . The compound can act as both a catalytic inhibitor and a potential poison for the enzyme . As a catalytic inhibitor, it prevents enzyme-substrate binding, while as a poison, it increases the enzyme’s poisonous effect .
Biochemical Pathways
It is known that the compound interferes with the function of dna topoisomerase i, which is involved in various dna processes such as replication and transcription . This interference can lead to downstream effects such as inhibition of DNA replication and transcription, potentially leading to cell death .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which may influence its absorption and distribution in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is stored at room temperature Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or chemicals
Biochemical Analysis
Cellular Effects
They also have the potential to inhibit hypoxic tumors by downregulating hypoxia-induced genes .
Molecular Mechanism
Some benzoxazines have been found to inhibit human DNA topoisomerase I . This suggests that 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine might exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl bromoacetate under basic conditions, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazine ring .
Scientific Research Applications
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials, including polymers and resins.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmaceutical intermediate and its potential as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, coatings, and adhesives due to its thermal stability and mechanical properties
Comparison with Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine
- 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one
Comparison: Compared to other benzoxazines, 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its ethyl group at the 2-position, which can influence its reactivity and physical properties. This structural variation can lead to differences in its chemical behavior, biological activity, and applications. For example, the presence of the ethyl group may enhance its solubility in organic solvents and modify its interaction with biological targets .
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-6,8,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGVUMQQASDBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435231 | |
Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082930-33-3 | |
Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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